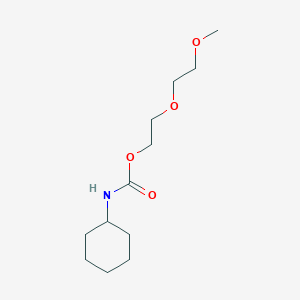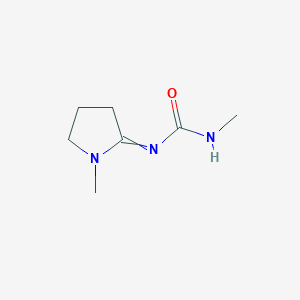
N-Methyl-N'-(1-methylpyrrolidin-2-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound that belongs to the class of pyrrolidinone derivatives. It is characterized by a five-membered lactam ring with a methyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidinone with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-pyrrolidone: A closely related compound with similar structural features.
N-Methylpyrrolidinone: Another derivative with comparable properties.
Pyrrolidinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry, while its potential biological effects open up avenues for research in medicine and biology.
Propriétés
Numéro CAS |
90096-96-1 |
|---|---|
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
1-methyl-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3O/c1-8-7(11)9-6-4-3-5-10(6)2/h3-5H2,1-2H3,(H,8,11) |
Clé InChI |
YZGPRRKCRQKJKJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N=C1CCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
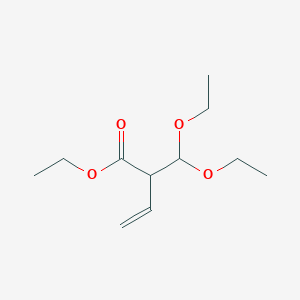
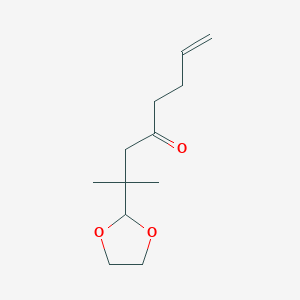

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
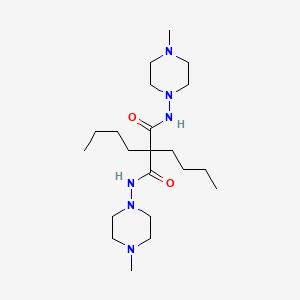
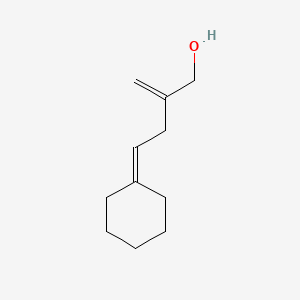
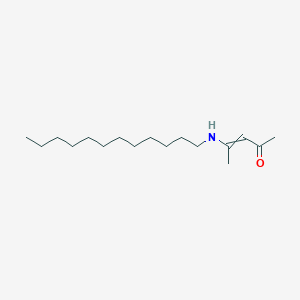
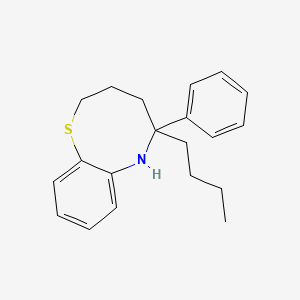
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)


